molecular formula C12H10N2O2 B3046644 2-(3-Aminophenyl)pyridine-3-carboxylic acid CAS No. 1261962-09-7

2-(3-Aminophenyl)pyridine-3-carboxylic acid

Cat. No.: B3046644
CAS No.: 1261962-09-7
M. Wt: 214.22 g/mol
InChI Key: WPHYJYBPXRRWPF-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 3-aminophenyl group at position 2. This structure combines aromaticity with hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry and materials science. For instance, compounds like 2-(3-aminophenyl)benzothiazole () are used in synthesizing sulfonamide derivatives, suggesting similar applications for the pyridine-3-carboxylic acid variant .

Properties

IUPAC Name

2-(3-aminophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYJYBPXRRWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611261
Record name 2-(3-Aminophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-09-7
Record name 2-(3-Aminophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminobenzaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-3-carboxylic Acid Derivatives

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Weight (g/mol) Key Applications/Activities
This compound 3-Aminophenyl Carboxylic acid ~230.23* Potential enzyme inhibition, SAR studies
Niflumic acid () [3-(Trifluoromethyl)phenyl]amino Carboxylic acid 282.23 TRPC6 inhibition, NSAID activity
Imazapic () 4-Methyl-5-oxo-4-(propan-2-yl)-imidazol-2-yl Carboxylic acid 275.29 Herbicide (ALS inhibitor)
2-Bromopyridine-3-carboxylic acid () Bromine Carboxylic acid 202.00 Anti-mycobacterial research
2-(3-Bromophenoxy)pyridine-3-carboxylic acid () 3-Bromophenoxy Carboxylic acid 294.10 Synthetic intermediate

*Calculated based on formula C₁₂H₁₀N₂O₂.

Key Observations :

  • Amino vs. This may improve solubility and target binding in biological systems.
  • Heterocyclic vs. Aromatic Substituents : Niflumic acid () and imazapic () feature fused heterocycles, which confer specificity for targets like TRPC6 channels or acetolactate synthase (ALS) enzymes, respectively.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (Water) pKa (Carboxylic Acid) LogP (Predicted)
This compound Moderate (polar groups) ~2.5–3.0* ~1.8
Niflumic acid () Low (lipophilic CF₃) 3.1 2.9
Imazapic () 3.3 g/L (pH 7) 3.8 1.1
2-Bromopyridine-3-carboxylic acid () Low (nonpolar Br) ~2.7 1.5

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s amino group likely improves water solubility over brominated or trifluoromethylated analogs.
  • Lower LogP values (e.g., imazapic) correlate with herbicidal activity due to enhanced soil mobility, whereas higher LogP (niflumic acid) supports membrane permeability in drug contexts .

Key Observations :

  • Meta-Substitution Effects: The 3-aminophenyl group in the target compound may mimic meta-substituted benzothiazoles (), which are critical for optimizing antibacterial sulfonamides .

Q & A

Q. What are the critical parameters to optimize during the synthesis of 2-(3-Aminophenyl)pyridine-3-carboxylic acid?

Key parameters include reaction temperature, solvent selection, and reaction time. For example, highlights that controlling temperature (e.g., maintaining 80–100°C for cyclization) and using polar aprotic solvents (e.g., DMF) can enhance yield and purity. Additionally, stoichiometric ratios of reactants, such as the coupling of 3-aminophenylboronic acid with pyridine-3-carboxylic acid derivatives, must be optimized to minimize side products like unreacted intermediates or dimerized byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR (to confirm aromatic substitution patterns and amine/carboxylic acid groups), FT-IR (to identify -NH₂ and -COOH stretches at ~3350 cm⁻¹ and ~1700 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) is recommended. X-ray crystallography (if crystalline) can resolve absolute configuration, as demonstrated in for analogous pyridine-carboxylic acids .

Q. How does the substitution pattern on the pyridine ring influence the compound’s reactivity?

The 3-carboxylic acid group increases hydrogen-bonding potential, while the 2-(3-aminophenyl) substituent introduces steric effects and π-π stacking capabilities. shows that para-substituted analogs exhibit reduced steric hindrance compared to ortho-substituted derivatives, affecting solubility and interaction with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions may arise from twinning or disorder in crystal lattices. Using SHELXL ( ) for refinement allows iterative adjustment of thermal parameters and occupancy factors. For twinned data, the HKLF5 format in SHELX can partition overlapping reflections. Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .

Q. What computational strategies are recommended to model interactions between this compound and enzymatic targets?

Molecular docking (e.g., AutoDock Vina) can predict binding modes, while MD simulations (GROMACS/AMBER) assess stability of ligand-protein complexes. suggests focusing on residues involved in hydrogen bonding (e.g., active-site aspartate/glutamate) and π-π interactions with aromatic side chains. Free-energy perturbation (FEP) calculations may quantify binding affinity changes due to substituent modifications .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

  • In vitro assays : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification of parent compound depletion.
  • In silico tools : MetaSite or ADMET Predictor™ to identify metabolic soft spots (e.g., amine oxidation).
  • Isotope labeling : Use of ¹⁴C-labeled analogs (as in ) to track metabolic pathways .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement; validate with PLATON checkCIF for structural anomalies .
  • Synthetic Optimization : Employ design of experiments (DoE) to systematically vary parameters like temperature and catalyst loading .
  • Biological Assays : Prioritize target-specific screens (e.g., kinase panels) guided by structural analogs in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminophenyl)pyridine-3-carboxylic acid
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